3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione
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Overview
Description
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl, methylamino, and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the octyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-methyl-8-(methylamino)-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-4-5-6-7-8-9-10-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCPKZCTHTJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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